1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
Cationic rhodium(I) complexes, including those similar to the compound , have been synthesized with a focus on their catalytic activity. For instance, Cadierno et al. (2010) investigated cationic rhodium(I)–diolefin complexes containing an optically active ligand and studied their catalytic activity in hydrosilylation and hydrogenation reactions (Cadierno et al., 2010).
Molecular Structure Analysis
The molecular structures of similar complexes have been extensively analyzed through techniques like X-ray crystallography. For example, the structure of certain rhodium(I) complexes was confirmed by X-ray diffraction techniques, providing insights into their molecular geometry and bond angles (Sasaki et al., 1999).
Chemical Reactions and Properties
Research by Padwa et al. (1996) on related compounds involved investigating the reaction of certain dienes in the synthesis of bicyclo[3.3.0]octenes, demonstrating the chemical reactivity and potential applications of these compounds in synthetic chemistry (Padwa et al., 1996).
Physical Properties Analysis
The physical properties of such compounds are often analyzed in the context of their catalytic activities. Schlaf et al. (1997) described the synthesis and structural properties of a chiral dihydrogen complex, providing insights into the physical characteristics of similar rhodium complexes (Schlaf et al., 1997).
Chemical Properties Analysis
Benincori et al. (2005) studied a new thiophene-based analogue of a phospholano benzene compound, highlighting the chemical properties and applications of such compounds in hydrogenation reactions (Benincori et al., 2005).
Scientific Research Applications
Catalytic Activity in Synthesis Reactions : This rhodium complex is used in catalytic activities, such as acetophenone hydrosilylation and dimethyl itaconate hydrogenation, demonstrating its utility in various synthesis reactions (Cadierno et al., 2010).
Asymmetric Hydrogenation : The compound facilitates asymmetric hydrogenation of prochiral olefins. It undergoes transformations to form active species for this purpose, highlighting its role in producing chiral compounds (Preetz et al., 2008).
Use in Enantioselective Catalysis : The rhodium complexes with chiral bisphospholanes, derived from this compound, are highly enantioselective catalysts for hydrogenating various functionalized olefins. This is particularly important in the synthesis of pharmaceuticals and fine chemicals (Li et al., 2000).
Production of Amino Acid Derivatives : Its application in the production of α-amino acid derivatives via highly enantioselective hydrogenation reactions is notable. This again underlines its importance in asymmetric synthesis (Burk et al., 1993).
Enhancement of Enantioselectivity in Hydrogenation : The compound is used in processes where nonprotic solvents increase the enantioselectivity of asymmetric hydrogenation of olefins. This showcases its role in optimizing reaction conditions for better outcomes (Vilhanová et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-KZOFNLLLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1P([C@H](CC1)C)C2=CC=CC=C2P3[C@H](CC[C@@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
CAS RN |
136705-75-4 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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